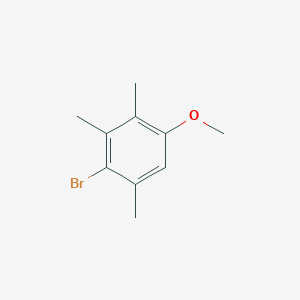

2-bromo-5-methoxy-1,3,4-trimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methoxy-2,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPVOGPEXPVXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Methoxy 1,3,4 Trimethylbenzene

Regioselective Bromination Strategies for Substituted Methylanisoles

Achieving the desired regioselectivity during the bromination of a highly substituted, electron-rich aromatic ring is a primary challenge. The precursor to the target compound, 1,3,4-trimethyl-5-methoxybenzene, possesses multiple activating groups—three methyl groups and one strongly activating methoxy (B1213986) group—which complicates direct electrophilic bromination.

Electrophilic Aromatic Substitution Mechanisms in Polymethylated Anisoles

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for halogenating aromatic rings. The reaction proceeds in two main steps: initial attack by the aromatic π-system on an electrophile (e.g., Br+) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.

In polymethylated anisoles, the regiochemical outcome is dictated by the combined directing effects of all substituents. Both methoxy (-OCH3) and methyl (-CH3) groups are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org The methoxy group, which donates electrons through a strong +R (resonance) effect, is a more powerful activating and directing group than the methyl groups, which operate through a weaker +I (inductive) effect and hyperconjugation. wizeprep.comyoutube.com

When multiple activating groups are present, the directing effect of the most powerful activating group typically dominates. youtube.com Furthermore, steric hindrance can play a significant role, disfavoring substitution at sterically crowded positions, such as those flanked by other substituents. organicchemistrytutor.com For a precursor like 1,2,3-trimethyl-5-methoxybenzene, the powerful ortho, para-directing effect of the methoxy group at C5, combined with the directing effects of the methyl groups, would strongly favor bromination at the C6 position, which is ortho to the methoxy group and sterically accessible. Direct bromination to achieve the desired 2-bromo isomer is therefore not feasible through standard EAS on this precursor, indicating the need for more sophisticated strategies.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Resonance Donor (+R) | Strongly Activating | ortho, para |

| -CH₃ (Methyl) | Inductive Donor (+I) | Weakly Activating | ortho, para |

Oxidative Bromination Protocols for Electron-Rich Arenes

To circumvent the hazards associated with using molecular bromine (Br₂), several oxidative bromination methods have been developed. These protocols are particularly well-suited for electron-rich arenes. A common and efficient system employs a combination of a bromide source, such as hydrobromic acid (HBr), and a mild oxidant, like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.net In this process, DMSO oxidizes HBr in situ to generate an electrophilic bromine species, believed to be bromodimethylsulfonium bromide (BDMS). organic-chemistry.org

This approach offers several advantages, including milder reaction conditions, improved safety, and often high regioselectivity. researchgate.netresearchgate.net The choice of solvent and oxidant can be tuned to optimize the reaction for specific substrates. While these methods provide an alternative for introducing bromine, the inherent directing effects of the substituents on the aromatic ring still govern the regiochemical outcome. nih.gov Thus, even with an oxidative protocol, direct bromination of 1,3,4-trimethyl-5-methoxybenzene would not yield the desired 2-bromo product.

Table 2: Comparison of Selected Oxidative Bromination Systems for Arenes

| Bromide Source | Oxidant | Typical Conditions | Notes |

| HBr | DMSO | EtOAc or CHCl₃, 60-80°C | Mild, efficient, avoids Br₂; forms BDMS in situ. organic-chemistry.orgnih.gov |

| LiBr | Ceric Ammonium Nitrate (CAN) | Acetonitrile, rt | Effective for many arenes. researchgate.net |

| HBr/O₂ | Cu(NO₃)₂ (catalyst) | Water | Green chemistry approach using O₂ as the terminal oxidant. researchgate.net |

| NaBr | Oxone® | Acetonitrile/Water | Versatile and powerful oxidizing system. |

Directed Metalation Approaches for ortho-Bromination (if applicable)

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization at a position ortho to a directing metalation group (DMG). wikipedia.org The mechanism involves the coordination of an organolithium reagent (e.g., n-butyllithium) to a Lewis basic heteroatom in the DMG. This coordination positions the base to deprotonate the sterically accessible adjacent ortho proton, generating a specific aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with an electrophile, such as a bromine source (e.g., 1,2-dibromoethane), to install the substituent with high regioselectivity.

The methoxy group is a known DMG, capable of directing lithiation to its ortho positions. uoc.grnih.gov However, for the synthesis of 2-bromo-5-methoxy-1,3,4-trimethylbenzene, this strategy is not directly applicable. In the logical precursor, the methoxy group is at the C5 position. Its ortho positions are C4 (blocked by a methyl group) and C6. Therefore, a DoM reaction would result in lithiation and subsequent bromination at the C6 position, not the desired C2 position. This inapplicability underscores the necessity of considering the relative positions of the directing group and the target site when designing a synthetic route.

Convergent and Divergent Synthesis Routes to the Trimethylmethoxybenzene Core

Given the challenges of direct bromination, the synthesis of this compound relies on the careful construction of the aromatic core itself, with the substituents installed in a controlled sequence. This can be approached through various strategic plans, including the functionalization of existing scaffolds or the sequential buildup of the substitution pattern.

Functionalization of Pre-Existing Aromatic Scaffolds

A common strategy involves modifying a commercially available, pre-existing aromatic scaffold. For the target molecule, a plausible starting material is 1,2,3-trimethylbenzene (B126466) (hemimellitene). wikipedia.org The synthesis would then require the introduction of a methoxy group at the C5 position. A standard sequence to achieve this involves:

Nitration: Electrophilic nitration of hemimellitene. This step presents a regioselectivity challenge, as nitration could occur at several positions. However, studies on the nitration of similar polymethylated benzenes suggest that specific conditions can favor one isomer over others. frontiersin.orgnih.govresearchgate.net

Reduction: The resulting nitro group is reduced to an amino group (-NH₂) using standard methods, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media.

Diazotization: The amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid).

Hydrolysis and Methylation: The diazonium salt can be hydrolyzed to a phenol (B47542) (-OH) by heating in an aqueous solution, followed by methylation (e.g., with dimethyl sulfate (B86663) or methyl iodide) to yield the desired methoxy group.

This route builds the required 1,2,3-trimethyl-5-methoxybenzene core, which can then be subjected to a bromination strategy designed to overcome the directing group effects, or used in a divergent synthesis to create a variety of functionalized analogues.

Sequential Alkylation and Halogenation Techniques

An alternative to functionalizing a complex scaffold is to build the molecule through a series of sequential reactions, such as Friedel-Crafts alkylations and halogenations, starting from a simpler monosubstituted or disubstituted benzene (B151609). The Friedel-Crafts alkylation is a classic method for adding alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst like AlCl₃. wikipedia.orgorganic-chemistry.org

However, this approach suffers from significant drawbacks that limit its utility for synthesizing highly substituted, specific isomers:

Polyalkylation: The product of the first alkylation is more reactive than the starting material because alkyl groups are activating, often leading to the addition of multiple alkyl groups. nrochemistry.comyoutube.com

Regioselectivity: It is difficult to control the position of the incoming alkyl group, especially on a ring that already contains multiple directing groups, leading to mixtures of isomers.

Carbocation Rearrangements: The carbocation intermediates in Friedel-Crafts alkylations are prone to rearrangement to form more stable carbocations, leading to products with an undesired alkyl structure. youtube.com

For these reasons, a stepwise synthesis of this compound via sequential Friedel-Crafts alkylations would be challenging to control and would likely result in low yields of the desired isomer, making it a less practical approach compared to the functionalization of a pre-formed scaffold. Friedel-Crafts acylation followed by reduction is a more reliable alternative for introducing alkyl groups as it is not prone to polyacylation or rearrangements. youtube.com

Modern Catalytic Methods for Aryl Bromide Formation and Derivatization

The transformation of aryl bromides like this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer unparalleled efficiency in forming new bonds at the C(sp²)-hybridized carbon of the aromatic ring.

Palladium-Catalyzed C-X Bond Formations and Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of bond formations from aryl halides. The importance of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. libretexts.org For a sterically hindered and electron-rich substrate such as this compound, these reactions provide robust methods for creating C-C, C-N, and C-O bonds.

Key palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation. mdpi.com

Sonogashira Coupling: This method facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, typically using a combination of palladium and copper catalysts.

Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. libretexts.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O, 80-110 °C | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP, 100-140 °C | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF, rt-60 °C | Aryl Alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane, 80-110 °C | Aryl Amine |

Copper-Catalyzed Methodologies for Aryl Bromides

While palladium catalysis is dominant, copper-catalyzed reactions offer a cost-effective and sometimes complementary approach for the derivatization of aryl bromides. Historically known for the Ullmann condensation, modern copper catalysis employs specialized ligands to achieve high efficiency and selectivity under milder conditions. These reactions are particularly useful for forming C-O, C-S, and C-N bonds.

Aerobic copper-catalyzed reactions have also gained prominence, utilizing molecular oxygen as a green oxidant. nih.gov For a substrate like this compound, copper catalysis could be employed for reactions such as:

O-Arylation: Coupling with alcohols or phenols to form diaryl ethers.

S-Arylation: Coupling with thiols to generate aryl thioethers.

N-Arylation: Coupling with amides, imidazoles, or other N-heterocycles.

Recent advancements have demonstrated that the choice of ligand is critical to the success of these transformations, influencing both reaction rate and substrate scope.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Conditions | Product Type |

| O-Arylation | Phenol | CuI, 1,10-Phenanthroline | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, 110 °C | Diaryl Ether |

| S-Arylation | Thiol | CuI, L-Proline | K₂CO₃ | DMSO, 90 °C | Aryl Thioether |

| N-Arylation | Amide | CuI, DMEDA | K₂CO₃ | Dioxane, 110 °C | N-Aryl Amide |

Nickel and Iron-Catalyzed Cross-Coupling for C(sp²)-C(sp³) Bond Construction

In recent years, catalysts based on more earth-abundant and economical first-row transition metals like nickel and iron have become powerful alternatives to palladium. nih.gov These metals exhibit unique reactivity, making them particularly adept at forming challenging C(sp²)-C(sp³) bonds.

Nickel Catalysis: Nickel catalysts are highly effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent. nih.govnih.gov This approach avoids the need for pre-formed, often sensitive organometallic reagents. For this compound, nickel catalysis can facilitate coupling with alkyl halides (primary and secondary), offering a direct route to alkylated arenes. nih.gov The distinct properties of nickel, such as its facile single-electron transfer pathways, make it well-suited for these transformations. nih.gov

Iron Catalysis: Iron-catalyzed cross-coupling has emerged as a sustainable and inexpensive method for C-C bond formation. nih.gov These reactions often proceed via radical mechanisms and are highly effective for coupling aryl halides with alkyl Grignard reagents or alkyl halides. Iron catalysts are valued for their low cost, low toxicity, and high reactivity. nih.gov The use of iron can provide complementary reactivity to palladium and nickel systems, particularly for specific substrate classes.

| Metal | Reaction Type | Coupling Partner | Catalyst/Ligand | Reductant/Additive | Typical Conditions |

| Nickel | Reductive Cross-Coupling | Alkyl Bromide | NiCl₂(dme), Bipyridine | Mn, Zn | DMF, DMA, rt-60 °C |

| Iron | Cross-Coupling | Alkyl Grignard (R-MgBr) | FeCl₃, TMEDA | None | THF, Et₂O, 0 °C to rt |

In-depth Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for detailed research findings and spectroscopic data on the chemical compound this compound has revealed a significant lack of publicly available information. Despite extensive searches of scientific databases and scholarly articles, specific experimental data required for a thorough spectroscopic characterization as outlined could not be located.

The requested in-depth analysis, which was to include High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy investigations, necessitates access to primary research data that does not appear to be published in accessible literature. This includes specific details for:

¹H NMR (Proton Nuclear Magnetic Resonance): No specific chemical shifts, coupling constants, or spectra for the proton environments of this compound were found.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Data confirming the carbon framework of the molecule is not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY): Information on the connectivity and stereochemistry from these advanced NMR techniques for this particular compound has not been reported in the searched sources.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Characteristic functional group modes for this compound are not documented in the available literature.

Raman Spectroscopy: Specific data on the aromatic ring vibrations and a structural fingerprint for this compound could not be retrieved.

While information exists for structurally related compounds, such as other brominated or methoxylated benzene derivatives, this data cannot be accurately extrapolated to provide a scientifically rigorous and accurate characterization of this compound. The strict requirement to focus solely on the specified compound and to base the article on detailed research findings prevents the use of such related data.

Consequently, due to the absence of the necessary specific and detailed experimental data in the public domain, it is not possible to generate the requested in-depth article on the spectroscopic characterization and structural elucidation of this compound at this time.

In Depth Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Methoxy 1,3,4 Trimethylbenzene

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For 2-bromo-5-methoxy-1,3,4-trimethylbenzene (C₁₀H₁₃BrO), HRMS would be expected to yield a highly accurate mass measurement for the molecular ion ([M]⁺˙). The presence of the bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₁₀H₁₃⁷⁹BrO]⁺˙ | Value | Value | Value |

| [C₁₀H₁₃⁸¹BrO]⁺˙ | Value | Value | Value |

Note: As no experimental data has been found, this table is a template illustrating how the data would be presented.

Furthermore, by employing techniques such as collision-induced dissociation (CID) within the mass spectrometer, the molecular ion can be fragmented. The analysis of these fragment ions provides valuable information about the molecule's structure and the connectivity of its atoms. Common fragmentation pathways for this compound would likely involve the loss of a methyl radical (•CH₃), a methoxy (B1213986) radical (•OCH₃), or the bromine atom (•Br), leading to the formation of various daughter ions. The precise masses of these fragments, as determined by HRMS, would aid in confirming their elemental compositions and elucidating the fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

To perform this analysis, a single crystal of this compound of suitable quality would be required. This crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The data processing would lead to the generation of an electron density map, from which the positions of the individual atoms can be determined.

The results of an X-ray crystallographic analysis would provide a wealth of structural information, including:

Molecular Geometry: The precise bond lengths and angles of the benzene (B151609) ring, the C-Br bond, the C-O bond of the methoxy group, and the C-C bonds of the methyl groups.

Conformation: The orientation of the methoxy and methyl groups relative to the plane of the benzene ring.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

Note: As no experimental data has been found, this table is a template illustrating how the data would be presented.

Advanced Reactivity Studies and Mechanistic Insights of 2 Bromo 5 Methoxy 1,3,4 Trimethylbenzene

Electronic and Steric Effects of Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-bromo-5-methoxy-1,3,4-trimethylbenzene is intricately controlled by the electronic and steric properties of its five substituents: three methyl groups, one methoxy (B1213986) group, and one bromine atom.

Influence of Methoxy, Methyl, and Bromo Groups on Electrophilic and Nucleophilic Aromatic Substitution

The methoxy and methyl groups are electron-donating, which activates the aromatic ring towards electrophilic aromatic substitution. The methoxy group, with its strong +M (mesomeric) effect, is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl groups, through their +I (inductive) and hyperconjugation effects, also contribute to the activation of the ring and exhibit ortho- and para-directing influence.

Conversely, the bromine atom is an electron-withdrawing group via its -I (inductive) effect, which deactivates the ring towards electrophilic substitution. However, due to its +M effect, it also directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the strong activating methoxy group are already substituted. The remaining unsubstituted position is ortho to a methyl group and meta to the methoxy and bromo groups, making it the most likely site for electrophilic attack.

For nucleophilic aromatic substitution, the presence of electron-donating groups like methoxy and methyl generally disfavors the reaction. However, the electron-withdrawing nature of the bromo group can facilitate nucleophilic attack, particularly under forcing conditions or through benzyne (B1209423) intermediates.

Hammett Parameters and Quantitative Structure-Reactivity Relationships

| Substituent | Hammett Parameter (σp) | Hammett Parameter (σm) |

| Methoxy (OCH3) | -0.27 | +0.12 |

| Methyl (CH3) | -0.17 | -0.07 |

| Bromo (Br) | +0.23 | +0.39 |

These parameters are crucial for developing quantitative structure-reactivity relationships (QSRRs), which mathematically correlate the chemical structure with reactivity. For instance, a negative sum of Hammett parameters for the substituents on an aromatic ring generally indicates a higher rate of electrophilic substitution.

Carbon-Bromine Bond Activation in Catalytic Transformations

The carbon-bromine bond in this compound is a key functional group for participation in various catalytic cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxidative Addition and Reductive Elimination Mechanisms in Cross-Coupling Reactions

In many transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, the activation of the C-Br bond proceeds through an oxidative addition mechanism. In this step, a low-valent metal complex (e.g., Pd(0)) inserts into the C-Br bond, leading to a higher-valent organometallic intermediate (e.g., a Pd(II) species). The electron-rich nature of the aromatic ring in this compound, due to the methoxy and methyl groups, can facilitate this oxidative addition step.

Following transmetalation (in the case of Suzuki or similar couplings) or migratory insertion (for Heck-type reactions), the final step of the catalytic cycle is typically reductive elimination. In this step, the coupled product is expelled from the metal center, regenerating the low-valent catalyst.

Single-Electron Transfer (SET) Pathways and Radical Intermediates

An alternative mechanism for C-Br bond activation involves single-electron transfer (SET) pathways. In these processes, an electron is transferred from a catalyst or a reductant to the aryl bromide, leading to the formation of a radical anion. This intermediate can then fragment to generate an aryl radical and a bromide anion. The resulting aryl radical can then participate in subsequent bond-forming reactions. The presence of the electron-donating groups on the benzene ring may influence the stability and reactivity of these radical intermediates.

Regioselectivity and Chemoselectivity in Reactions Involving the Chemical Compound

The substitution pattern of this compound presents interesting challenges and opportunities in terms of regioselectivity and chemoselectivity.

In electrophilic aromatic substitution reactions, the single remaining hydrogen atom on the aromatic ring dictates the regioselectivity, leading to a single, specific isomer.

In cross-coupling reactions, the primary site of reaction is the C-Br bond, demonstrating high chemoselectivity. However, under certain conditions, C-H activation at one of the methyl groups or at the unsubstituted aromatic position could potentially compete, although this is generally less favorable.

Furthermore, the methoxy group offers a potential site for ether cleavage under harsh reaction conditions, which could be a competing chemoselective pathway. The specific choice of catalyst, ligands, and reaction conditions is therefore crucial in directing the reaction towards the desired C-Br bond functionalization while minimizing unwanted side reactions.

Intermolecular Interactions Governed by Halogen and Methoxy Groups

The solid-state architecture and macroscopic properties of molecular crystals are fundamentally dictated by the intricate network of non-covalent interactions established between constituent molecules. In the case of this compound, the interplay between the bromo and methoxy substituents, in conjunction with the trimethylated benzene ring, gives rise to a specific and directional set of intermolecular forces. These interactions, though individually weak, collectively govern the crystal packing, influencing properties such as melting point, solubility, and polymorphism. The primary intermolecular interactions expected to be at play are halogen bonding, hydrogen bonding, and π-π stacking interactions.

The bromine atom, with its electropositive crown known as a σ-hole, is a potent halogen bond donor. This region of positive electrostatic potential on the bromine atom can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atom of the methoxy group or the π-electron cloud of the aromatic ring. Theoretical studies on bromobenzene (B47551) and its derivatives have shown that halogen bonding energies can range from -1.52 to -15.53 kcal/mol, rivaling the strength of conventional hydrogen bonds. acs.org The directionality of the C-Br···O or C-Br···π interaction is a critical factor in determining the supramolecular assembly.

Furthermore, the methoxy group can influence the electron density of the aromatic ring, which in turn affects its ability to participate in π-π stacking interactions. researchgate.net These interactions arise from the attractive forces between the electron-rich π-systems of adjacent benzene rings. The relative orientation of the rings (parallel-displaced or T-shaped) is governed by a delicate balance of electrostatic and dispersion forces. The presence of multiple methyl groups on the benzene ring can also influence these stacking interactions through steric effects and by modulating the quadrupole moment of the aromatic ring.

The interplay of these various non-covalent forces—halogen bonds, hydrogen bonds, and π-π stacking—results in a complex and well-defined three-dimensional crystal structure. The specific geometry and energetics of these interactions for this compound would ultimately be determined by a combination of these competing and cooperating forces.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Halogen Bond | C-Br | O (methoxy) | 2.8 - 3.5 | 2 - 5 |

| Halogen Bond | C-Br | π-system (aromatic ring) | 3.0 - 3.8 | 1 - 4 |

| Hydrogen Bond | C-H (methyl) | O (methoxy) | 2.5 - 3.2 | 0.5 - 2 |

| Hydrogen Bond | C-H (aromatic) | O (methoxy) | 2.6 - 3.4 | 0.5 - 1.5 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | 1 - 3 |

Computational and Theoretical Investigations of 2 Bromo 5 Methoxy 1,3,4 Trimethylbenzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the electronic level. These methods can predict a range of properties from the ground-state geometry to the distribution of electron density and the nature of its frontier molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 2-bromo-5-methoxy-1,3,4-trimethylbenzene, DFT would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Given the presence of a methoxy (B1213986) group, a key aspect of the conformational analysis would be the orientation of the methyl group relative to the benzene (B151609) ring. The dihedral angle between the C-O bond of the methoxy group and the plane of the benzene ring is a critical parameter. While free rotation might be expected, steric hindrance from the adjacent trimethyl- and bromo-substituents would likely lead to a preferred, low-energy conformation. The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. A common and effective approach for molecules of this nature involves the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with DFT exchange-correlation. nih.gov For a more refined analysis, especially concerning non-covalent interactions, dispersion-corrected functionals like ωB97XD or M06-2X are often utilized. rsc.org

The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is equally crucial. A Pople-style basis set such as 6-311++G(d,p) is frequently employed for such systems, as it provides a good balance of flexibility and computational demand. nih.govresearchgate.net The inclusion of diffuse functions (++) is important for accurately describing the electron distribution of the methoxy group and the bromine atom, while polarization functions (d,p) allow for a more accurate representation of bonding environments.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. africanjournalofbiomedicalresearch.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group, while the LUMO may be distributed over the ring and influenced by the electron-withdrawing bromine atom.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential, attractive to electrophiles, and are often found near electronegative atoms like oxygen. Blue regions denote positive potential, susceptible to nucleophilic attack, and are usually located around hydrogen atoms. For this compound, the MEP would likely show a region of negative potential around the methoxy group's oxygen atom and a region of slightly less negative potential associated with the bromine atom, reflecting its electronegativity but also its ability to engage in halogen bonding.

Illustrative Data for Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Softness (S) | 0.35 eV⁻¹ |

| Electrophilicity Index (ω) | 2.34 eV |

Disclaimer: The data in this table is illustrative and represents typical values for a substituted aromatic compound of this nature. Specific experimental or computational data for this compound is not publicly available.

Aromaticity Assessment and Substituent Effects on Ring Current

Aromaticity is a fundamental concept in organic chemistry, and for substituted benzenes, it is interesting to quantify how different functional groups modulate this property.

Nucleus-Independent Chemical Shift (NICS) Studies

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves placing a "ghost" atom, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system. The magnitude of the negative value is often correlated with the degree of aromaticity. For this compound, the combined electronic effects of the electron-donating methoxy and methyl groups and the weakly deactivating bromo group would be expected to result in a NICS value indicative of a strongly aromatic system, comparable to or even slightly more aromatic than benzene itself.

Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculations

The Harmonic Oscillator Model of Aromaticity (HOMA) provides a geometric measure of aromaticity. It is based on the degree of bond length alternation in the ring. A HOMA value of 1 corresponds to a perfectly aromatic system with no bond length alternation (like benzene), while a value of 0 indicates a non-aromatic system. The HOMA index for this compound would be calculated from its DFT-optimized geometry. The substitution pattern is expected to introduce some minor distortions in the benzene ring, leading to a HOMA value slightly less than 1, yet still indicative of a high degree of aromaticity.

Illustrative Aromaticity Indices

| Aromaticity Index | Illustrative Value |

| NICS(0) | -9.8 ppm |

| NICS(1) | -11.2 ppm |

| HOMA | 0.985 |

Disclaimer: The data in this table is illustrative and based on typical values for substituted benzene derivatives. Specific computational data for this compound is not publicly available.

Aromatic Stabilization Energy (ASE) Derivations

The aromatic stabilization energy (ASE) is a critical theoretical concept used to quantify the enhanced stability of an aromatic compound compared to a hypothetical non-aromatic analogue. For polysubstituted benzene derivatives like this compound, a direct and unambiguous calculation of ASE presents a significant computational challenge. researchgate.net There is no universally agreed-upon scheme for calculating ASE in such complex molecules using the most reliable homodesmotic reactions. researchgate.net These reactions involve breaking and forming an equal number of bonds of the same type to minimize errors in the energy calculation.

In the case of this compound, we have a combination of substituents with varying electronic effects:

Methoxy group (-OCH₃): A strong π-electron-donating group.

Methyl groups (-CH₃): Weakly electron-donating groups through hyperconjugation.

Computational studies on monosubstituted and disubstituted benzenes have shown that electron-donating groups generally affect aromaticity more significantly than electron-withdrawing groups. researchgate.net Therefore, the methoxy and methyl groups in this compound are expected to have a more pronounced impact on the ring's electronic structure and, consequently, its ASE, compared to the bromo substituent. The interplay of these groups, their positions on the ring, and potential steric interactions between the adjacent trimethyl groups would lead to a unique ASE value for this specific molecule, which could be theoretically estimated using high-level quantum chemical calculations.

A hypothetical homodesmotic reaction for estimating the ASE of this compound is presented below. The energy change in this reaction would correspond to the ASE.

| Reactants | Products |

| This compound + 4 x Benzene | 1,2,4-trimethylbenzene + Bromobenzene (B47551) + Anisole + 2-bromo-1,3-dimethylbenzene + 4-methoxy-1,2-dimethylbenzene |

This table represents a conceptual homodesmotic reaction for calculating ASE. The actual species and stoichiometry may vary based on the computational protocol.

Reaction Mechanism Modeling and Transition State Analysis

Elucidation of Elementary Steps in Synthetic Transformations

The synthetic transformations of this compound are expected to be dominated by electrophilic aromatic substitution (EAS) reactions. The mechanism of EAS involves a two-step process:

Attack of the electrophile: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction. researchgate.net

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. researchgate.net

For this compound, the position of electrophilic attack is directed by the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director. The methyl groups are also activating and ortho-, para-directing. The bromo group is a deactivating but ortho-, para-directing group. In polysubstituted benzenes, the directing effects of all substituents must be considered. When directing effects conflict, the most strongly activating group typically governs the regioselectivity of the reaction. umich.edu In this molecule, the powerful methoxy group would be the dominant directing influence.

Prediction of Reaction Pathways and Product Distribution

Considering the directing effects of the substituents in this compound, the potential sites for electrophilic attack are the two vacant positions on the benzene ring. The position ortho to the methoxy group is sterically hindered by the adjacent methyl group. Therefore, the most probable site for electrophilic attack would be the position para to the methoxy group, which is also ortho to a methyl group.

A hypothetical nitration reaction is modeled below to illustrate the predicted reaction pathway. The transition state for the formation of the sigma complex would involve the partial formation of the new C-NO₂ bond and the delocalization of the positive charge across the aromatic ring. Computational modeling of this transition state would provide insights into the activation energy and the reaction rate.

Hypothetical Reaction: Nitration of this compound

| Reactant | Reagents | Major Product |

| This compound | HNO₃/H₂SO₄ | 2-bromo-5-methoxy-1,3,4-trimethyl-6-nitrobenzene |

The formation of other isomers would be minor due to the strong directing effect of the methoxy group and steric hindrance at the other available position.

Non-Covalent Interactions and Crystal Lattice Simulations

Quantification of Halogen Bonding and π-Stacking Interactions

In the solid state, the crystal packing of this compound would be influenced by various non-covalent interactions, including halogen bonding and π-stacking.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the bromine atom along the C-Br bond axis. This positive region can interact favorably with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the methoxy group or the π-electron cloud of the benzene ring. Computational studies on other brominated aromatic compounds have demonstrated the significance of these interactions in directing crystal packing. researchgate.net

π-Stacking: The aromatic rings of this compound can engage in π-stacking interactions. These interactions are driven by a combination of electrostatic and dispersion forces. The substituents on the benzene ring modulate the quadrupole moment of the aromatic system, influencing the preferred geometry (e.g., parallel-displaced or T-shaped) and strength of the π-stacking. rsc.org The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups creates a complex electrostatic potential surface that will dictate the nature of these interactions.

A summary of potential non-covalent interactions is provided in the table below.

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-Br | O (methoxy), π-system |

| π-Stacking | Aromatic ring | Aromatic ring |

| C-H···π | C-H (methyl) | Aromatic ring |

| C-H···O | C-H (methyl) | O (methoxy) |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The analysis also generates a 2D "fingerprint plot," which is a histogram of the internal (d_i) and external (d_e) distances from the surface to the nearest nucleus. This plot provides a quantitative summary of the different types of intermolecular contacts.

H···H contacts: Due to the presence of three methyl groups and aromatic hydrogens, these contacts are expected to be the most abundant, appearing as a large, diffuse region in the fingerprint plot. researchgate.net

C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms and are characteristic of C-H···π interactions and general van der Waals forces. researchgate.net

Br···H/H···Br contacts: The presence of these contacts would provide evidence for halogen bonding or other close interactions involving the bromine atom. researchgate.net

O···H/H···O contacts: These would indicate the presence of C-H···O hydrogen bonds involving the methoxy group.

The relative percentages of these contacts would provide a detailed picture of the supramolecular assembly of this compound in the solid state.

Synthetic Utility and Applications of 2 Bromo 5 Methoxy 1,3,4 Trimethylbenzene As a Chemical Building Block

Potential for Construction of Complex Organic Architectures via Cross-Coupling Reactions

The presence of a bromine atom on the benzene (B151609) ring of 2-bromo-5-methoxy-1,3,4-trimethylbenzene suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Polyarylated Systems

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds, which are common motifs in pharmaceuticals and materials science. This reaction typically involves the coupling of an organoboron reagent with an organohalide. For this compound, this would entail its reaction with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The electronic nature and steric hindrance of the trimethyl and methoxy (B1213986) substituents would be expected to influence the reaction's efficiency.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-methoxy-1,3,4-trimethyl-2-phenylbenzene |

| 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-methoxy-1,3,4-trimethyl-2-(p-tolyl)benzene |

| Naphthalen-2-ylboronic acid | [Pd(Amphos)Cl]₂ | K₃PO₄ | THF | 2-(5-methoxy-1,3,4-trimethylphenyl)naphthalene |

Note: This table is illustrative and not based on experimental data for the specified compound.

Heck and Sonogashira Reactions for Olefinic and Acetylenic Incorporations

The Heck reaction would theoretically allow for the introduction of olefinic groups onto the this compound core, leading to substituted styrenes. Similarly, the Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction would enable the direct alkynylation of the benzene ring, a valuable transformation for creating linear, rigid structures often found in functional materials. The reaction is typically catalyzed by a combination of palladium and copper complexes.

Stille Coupling and Negishi Coupling for Carbon-Carbon Bond Formation

The Stille reaction utilizes organotin reagents for coupling with organohalides, offering a versatile route to various carbon-carbon bonds. The Negishi coupling, on the other hand, employs organozinc reagents, which are often highly reactive and can facilitate challenging coupling reactions. Both methodologies could potentially be applied to this compound to introduce a wide range of alkyl, vinyl, or aryl groups.

Theoretical Application as a Precursor for Advanced Materials and Functional Molecules

The structural attributes of this compound suggest its potential as a monomer or key intermediate in the synthesis of larger, functional molecules.

Synthesis of Conjugated Polymers and Oligomers

Through iterative cross-coupling reactions, such as the Suzuki or Stille couplings, this compound could theoretically be polymerized to form conjugated polymers. The methoxy and trimethyl substituents would influence the polymer's solubility and electronic properties. The specific substitution pattern would also dictate the regiochemistry of the polymer, which in turn affects its material properties.

Formation of Macrocycles and Supramolecular Assemblies

The difunctional nature of derivatives of this compound (for example, after conversion of the methyl groups to other functionalities) could be exploited in the synthesis of macrocycles. Intramolecular coupling reactions or stepwise intermolecular reactions could lead to the formation of large ring structures with defined shapes and cavities, which are of interest in host-guest chemistry and materials science.

Role in the Synthesis of Other Polysubstituted Aromatic Scaffolds

The utility of this compound as a precursor for more complex polysubstituted aromatic scaffolds is an area of significant interest in synthetic organic chemistry. The strategic positioning of the bromo, methoxy, and trimethylphenyl functionalities allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. The bromine atom, in particular, serves as a versatile handle for introducing new substituents onto the aromatic ring through various cross-coupling reactions.

For instance, the bromine atom can be readily displaced by organometallic reagents in Suzuki, Stille, or Sonogashira cross-coupling reactions. These palladium-catalyzed reactions are fundamental in carbon-carbon bond formation, allowing for the attachment of aryl, vinyl, or alkynyl groups. The electron-donating nature of the methoxy and methyl groups on the benzene ring can influence the reactivity of the C-Br bond, potentially requiring specific catalytic systems to achieve high yields and selectivity.

Furthermore, the bromo substituent can be converted into other functional groups. For example, lithium-halogen exchange can generate an organolithium species, which can then react with a wide range of electrophiles to introduce functionalities such as carboxyl groups, hydroxyl groups (after quenching with an appropriate reagent), or even be used in transmetalation reactions to access other organometallic intermediates.

The synthesis of polysubstituted benzenes often involves a strategic, multi-step approach where the order of substituent introduction is critical. pressbooks.publibretexts.org The directing effects of the existing substituents on the aromatic ring heavily influence the position of incoming groups in electrophilic aromatic substitution reactions. libretexts.org While direct electrophilic substitution on this compound might be complex due to the interplay of activating and deactivating groups, the existing substitution pattern provides a fixed and well-defined starting point for further elaboration through the aforementioned cross-coupling and functional group interconversion strategies.

Development of Novel Reagents and Catalytic Ligands Derived from the Compound

The unique substitution pattern of this compound also presents opportunities for its use in the development of novel reagents and catalytic ligands. The presence of both a reactive bromo-handle and sterically bulky methyl groups, combined with the electronic influence of the methoxy group, can be exploited to design molecules with specific properties.

One potential application lies in the synthesis of phosphine (B1218219) ligands. By replacing the bromine atom with a diphenylphosphino group or other phosphine moieties, it is possible to create new ligands for transition metal catalysis. The steric bulk provided by the three methyl groups in close proximity to the phosphorus atom can create a unique steric environment around the metal center, influencing the selectivity and activity of the catalyst in various cross-coupling, hydrogenation, or hydroformylation reactions. The development of ferrocene-based ancillary ligands has been shown to be effective in the cross-coupling of electron-deficient substrates, and a similar approach could be envisioned for ligands derived from this compound. researchgate.net

Moreover, the aromatic ring of this compound could serve as a scaffold for the construction of chiral reagents or auxiliaries. The introduction of a chiral center, either through modification of one of the methyl groups or by appending a chiral side chain via the bromo-functionality, could lead to the development of new tools for asymmetric synthesis.

While specific examples of reagents or catalytic ligands derived directly from this compound are not extensively documented, the principles of ligand design and reagent development suggest its potential as a valuable starting material. The ability to fine-tune the steric and electronic properties of the resulting molecules by modifying the core structure makes it an intriguing candidate for future research in catalysis and synthetic methodology.

Future Research Directions and Emerging Paradigms

Development of Environmentally Benign and Sustainable Synthetic Protocols

The synthesis of bromoarenes traditionally relies on methods that often involve hazardous reagents like elemental bromine and toxic solvents. wku.edu Modern chemistry seeks to replace these with greener alternatives that minimize environmental impact and improve safety. acsgcipr.org Future research for synthesizing 2-bromo-5-methoxy-1,3,4-trimethylbenzene will likely focus on adopting these sustainable practices.

A key area of development is the use of safer brominating agents and catalytic systems. For instance, systems like the hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) combination offer an 'on-water' approach that can function at ambient temperatures without needing a metal catalyst. epa.gov Another promising method involves N-Bromosuccinimide (NBS) in aqueous media, which provides a solid, easier-to-handle source of bromine. researchgate.net For activated aromatic systems, highly regiospecific para-bromination can be achieved using NBS under greener conditions, avoiding the use of toxic solvents like carbon tetrachloride. wku.edu Researchers are also exploring recyclable systems, such as those using AlBr₃-Br₂, to reduce waste. researchgate.net An undergraduate-level experiment has been developed using sodium bromide and sodium perborate (B1237305) as a greener alternative to traditional electrophilic aromatic substitution, highlighting a move toward safer lab practices. digitellinc.com

| Parameter | Traditional Method (e.g., Br₂/FeBr₃) | Sustainable Alternative (e.g., H₂O₂-HBr or NBS in water) |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), H₂O₂/HBr |

| Solvent | Often chlorinated solvents (e.g., CCl₄) | Water, green solvents (e.g., ethanol) |

| Catalyst | Lewis acids (e.g., FeBr₃, AlCl₃) | Often catalyst-free or uses recyclable catalysts epa.govresearchgate.net |

| Byproducts | Corrosive HBr, metal waste | Water, succinimide (B58015) (recyclable) |

| Safety Profile | High; involves corrosive and toxic reagents | Improved; avoids handling elemental bromine and harsh acids digitellinc.com |

Exploration of Unconventional Reactivity Patterns and Catalytic Systems for the Chemical Compound

Beyond its synthesis, the true value of this compound lies in its reactivity, particularly in forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond, while less reactive than C-I, is a versatile handle for cross-coupling reactions. nih.gov Future research is focused on activating this bond in novel ways and under milder conditions.

Photoredox Catalysis: A major emerging paradigm is the use of visible light photoredox catalysis to activate carbon-halogen bonds. researchgate.netrsc.org This technique uses light to excite a photocatalyst, which can then reduce the C-Br bond to generate an aryl radical. nih.gov This radical can participate in a wide range of reactions, including C-H functionalization, without the need for pre-functionalized coupling partners. acs.org Applying this to this compound could enable direct coupling with a variety of unactivated C-H sources under exceptionally mild conditions.

Advanced Catalytic Systems: While palladium has long dominated the cross-coupling landscape, nickel catalysis is emerging as a powerful alternative, especially for challenging substrates. squarespace.com Nickel catalysts are often more cost-effective and can facilitate couplings of sterically hindered substrates, a relevant challenge for a polysubstituted arene like this compound. deepdyve.comrsc.org Research into nickel-catalyzed reactions, such as Kumada and reductive cross-electrophile couplings, allows for the combination of two electrophiles (e.g., an aryl bromide and an alkyl bromide), a transformation not possible with conventional methods. documentsdelivered.comnih.gov The development of specialized ligands, such as N-heterocyclic carbenes (NHCs) and flexible bidentate phosphines, is crucial for achieving high efficiency and selectivity in these systems. deepdyve.comrsc.org

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize complex reactions, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced in situ (in the reaction mixture) spectroscopic techniques provide a real-time window into the chemical process, a concept central to Process Analytical Technology (PAT).

For reactions involving this compound, particularly the formation of organometallic intermediates like Grignard reagents, in situ monitoring is invaluable. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be integrated directly into a reactor. researchgate.net This allows for the continuous tracking of reactant consumption and product formation without the need for sampling. acs.org For example, inline IR monitoring has been successfully used to analyze the conversion of aryl bromides to arylmagnesium compounds, providing critical data on reaction progress and helping to elucidate mechanistic details. acs.org The application of these monitoring tools to the synthesis and subsequent reactions of this compound would enable precise control, optimization of reaction times, and improved yields, especially when integrated with automated systems.

| Technique | Information Gained | Potential Application for Bromoarene Reactions |

|---|---|---|

| ATR-FTIR (ReactIR) | Concentration of reactants, products, and key intermediates over time. | Monitoring Grignard reagent formation from this compound. acs.org |

| Raman Spectroscopy | Real-time analysis of bond vibrations, useful for catalyst and substrate tracking. | Observing catalyst state and substrate conversion in Suzuki or Heck couplings. |

| 1H NMR (Flow) | Quantitative analysis of species in solution as the reaction proceeds. | On-line monitoring of the formation and quenching of organometallic reagents. researchgate.net |

Application of Machine Learning and Artificial Intelligence in Reaction Design and Prediction for Substituted Bromoarenes

The optimization of chemical reactions, especially complex cross-couplings, involves navigating a vast parameter space (catalyst, ligand, solvent, temperature, etc.). Machine Learning (ML) and Artificial Intelligence (AI) are rapidly becoming indispensable tools for accelerating this process. nih.gov

For cross-coupling reactions involving substituted bromoarenes like this compound, ML models can predict reaction outcomes, such as yield, with remarkable accuracy. beilstein-journals.orgnih.gov These models are trained on large datasets from high-throughput experimentation (HTE). arxiv.org For prominent reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, deep learning models can learn the complex relationships between reactants, reagents, and conditions to suggest the optimal setup for a new, unseen reaction. arxiv.orgrsc.orgillinois.edu This data-driven approach significantly reduces the amount of trial-and-error experimentation required in the lab. illinois.edu Furthermore, active learning algorithms can guide experimental campaigns, intelligently selecting the next set of experiments to perform to most efficiently map the reaction space and find the best conditions. nih.govdigitellinc.com The application of these predictive models could rapidly identify the ideal catalyst system and conditions for the functionalization of this compound.

Integration of Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages over traditional batch processing, particularly for scalability, safety, and control. tandfonline.com This technology is especially well-suited for reactions involving hazardous reagents or highly exothermic processes, which are common in organometallic chemistry. tandfonline.comnih.govresearchgate.net

The synthesis of Grignard reagents from aryl bromides, for example, is notoriously exothermic and can be difficult to control on a large scale in a batch reactor. In a flow system, superior heat transfer and mixing dramatically improve safety and can lead to higher selectivity by reducing the formation of undesired side products. researchgate.netresearchgate.net The continuous preparation of arylmagnesium reagents in flow, monitored by inline analytics, has been well-documented. acs.orgnih.gov The resulting Grignard solution of this compound could then be "telescoped" directly into a second flow reactor for a subsequent coupling reaction, creating a seamless, automated production line. researchgate.net This integration of flow synthesis and inline monitoring represents a paradigm shift for the efficient and safe manufacturing of fine chemicals derived from bromoarene precursors. rsc.orgmdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-methoxy-1,3,4-trimethylbenzene, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves halogenation and alkylation of methoxy-substituted benzene derivatives. For example, bromination of 5-methoxy-1,3,4-trimethylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ achieves regioselective bromination at the 2-position. Optimization includes:

- Temperature control : Maintaining 70–80°C to balance reaction rate and selectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMAc) enhance solubility of intermediates .

- Catalyst screening : Potassium tert-butoxide in DMAc at 20°C improves yields in related aryl bromide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the methoxy group (~δ 3.8 ppm) and aromatic protons (split due to methyl/bromo substituents) are diagnostic. DEPT-135 confirms quaternary carbons .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 259.02) and isotopic patterns for bromine .

- X-ray crystallography : Resolves ambiguities in regiochemistry; SHELX software refines crystal structures using high-resolution data .

Q. What are common substitution reactions involving the bromine atom in this compound?

Methodological Answer: The bromine atom undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

- NAS : React with amines (e.g., pyrrolidine) in DMF at 120°C with CuI catalysis to yield 2-amino derivatives .

- Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C to form biaryl products. Monitor by TLC (silica, hexane/EtOAc) .

Advanced Research Questions

Q. How can discrepancies in NMR data for structurally similar derivatives be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects or crystallographic disorder. Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures for proton exchange in rotamers .

- 2D NMR (HSQC, HMBC) : Correlate ambiguous protons with adjacent carbons; e.g., differentiate methyl groups at positions 1,3,4 via long-range couplings .

- Comparative analysis : Cross-reference with crystallographic data (e.g., C–Br bond lengths in SHELX-refined structures) .

Q. What strategies improve yields in cross-coupling reactions involving sterically hindered substrates?

Methodological Answer:

- Ligand design : Bulky ligands (e.g., XPhos) enhance catalytic activity for Suzuki couplings by reducing steric crowding .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 150°C) while maintaining >90% yield .

- Pre-activation of boronic acids : Use pinacol boronate esters for improved stability and reactivity .

Q. How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitutions?

Methodological Answer:

- Methoxy group : Strongly electron-donating (+M effect), directing electrophiles to the para position relative to itself. However, bromine’s electron-withdrawing effect (-I) competes, leading to mixed regioselectivity .

- Methyl groups : Weakly electron-donating, stabilizing intermediates in Friedel-Crafts alkylation. Computational modeling (DFT) predicts charge distribution to guide reagent selection .

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Methodological Answer:

- Crystal packing : Bulky substituents (bromo, methyl) hinder dense packing. Solve by slow evaporation from dichloromethane/hexane .

- Disorder : Methyl groups may exhibit rotational disorder. Refine using SHELXL’s PART instruction with anisotropic displacement parameters .

- Twinned crystals : Use PLATON’s TWINABS to integrate data from multiple domains .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Methodological Answer:

- Enzyme inhibition assays : Test derivatives against cytochrome P450 isoforms. For example, replace bromine with Cl/F to modulate lipophilicity (LogP) and binding affinity .

- Molecular docking : Compare docking scores (AutoDock Vina) of 2-bromo vs. 2-iodo analogs in protein active sites .

- Pharmacophore modeling : Identify critical substituents (e.g., methoxy for H-bonding) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s thermal stability?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under N₂ vs. air. Contradictions may arise from oxidative degradation pathways .

- DSC : Identify melting points (mp) and polymorph transitions. For example, mp variations (e.g., 155–156°C vs. 148–150°C) suggest different crystalline forms .

Q. Why do catalytic systems effective for similar bromoarenes fail with this compound?

Methodological Answer:

- Steric hindrance : Methyl groups at positions 1,3,4 block catalyst access. Test smaller ligands (e.g., Pd(OAc)₂ with P(oTol)₃) .

- Electronic deactivation : Methoxy and methyl groups reduce electrophilicity of the C–Br bond. Switch to Pd/Xantphos systems with higher oxidative addition rates .

Tables

Q. Table 1. Comparative Reactivity in Substitution Reactions

| Reagent | Conditions | Product Yield | Key Observation | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | CuI, DMF, 120°C | 45% | Competing hydrolysis | |

| Pyrrolidine | CuI, DMF, 120°C | 82% | Steric tolerance | |

| PhB(OH)₂ | Pd(PPh₃)₄, THF/H₂O | 78% | Requires excess boronate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.